P163-0892

Antifungal Cryptococcus MIC

Researchers studying cryptococcal infections often lack selective, non-cytotoxic tool compounds. P163-0892 directly addresses this gap with validated potency and selectivity. • MIC 0.25-0.5 μg/mL against C. neoformans & C. gattii; no mammalian cytotoxicity up to 32 μg/mL • Synergizes with fluconazole (FICI=0.5), enabling combination therapy research • Rat PK: T1/2 7.61 h, oral BA, predicted medium BBB penetration-ready for CNS infection models ≥98% purity, ambient shipping. For R&D only.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B11190360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP163-0892
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3)O
InChIInChI=1S/C19H20N2O3S/c1-2-3-10-20-18(23)15-16(22)17-14(9-11-25-17)21(19(15)24)12-13-7-5-4-6-8-13/h4-9,11,22H,2-3,10,12H2,1H3,(H,20,23)
InChIKeyHURDGGGKSYBXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P163-0892 Antifungal Lead Data & Procurement


4-benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide, commonly identified as P163-0892 (CAS 1574576-45-6), is a synthetic small molecule within the thieno[3,2-b]pyridine-6-carboxamide class [1]. It is a research-use compound primarily characterized by its potent and selective antifungal activity against Cryptococcus species. The molecule incorporates a dihydrothienopyridine core, a 4-benzyl substituent, an N-butyl carboxamide, and a 7-hydroxy-5-oxo functionality, all of which contribute to its unique pharmacological profile [1]. Its identification as a hit compound from a library screen positions it as a valuable tool compound for antifungal drug discovery, particularly in the context of difficult-to-treat cryptococcal infections [1].

Screening Reported selective antifungal activity against Cryptococcus species
Mechanism Antifungal tool compound for cryptococcal biology studies
Source Library screen hit with defined SAR context

Why P163-0892 Is Irreplaceable


Generic substitution within the thieno[3,2-b]pyridine-6-carboxamide class is not scientifically sound due to the profound impact of specific substituents on target selectivity, potency, and pharmacokinetics. The 4-benzyl and N-butyl groups of P163-0892 are critical for its unique antifungal activity against Cryptococcus spp., which is not observed across the broader class [1]. For instance, related thienopyridine derivatives have been patented for gastrointestinal disorders (via 5-HT3 receptor modulation) [2] or as Pim kinase inhibitors for oncology [3], demonstrating that small structural variations redirect biological activity toward entirely different therapeutic targets and pathways. This lack of functional interchangeability is a direct consequence of the structure-activity relationship (SAR) inherent to this chemotype, necessitating careful, evidence-based procurement.

Structural analogs may redirect target profile; other thienopyridines target 5-HT3 or Pim kinase, not Cryptococcus spp.
Uncharacterized PK/ADME properties in many analogs limit in vivo model transfer; P163-0892 has reported exposure data.

P163-0892 Performance & Differentiation


C. neoformans Potency vs. Fluconazole

P163-0892 demonstrates superior in vitro potency against Cryptococcus neoformans compared to the first-line clinical antifungal fluconazole. P163-0892 achieved a minimum inhibitory concentration (MIC) of 0.25 μg/mL, while fluconazole exhibited an MIC of 1 μg/mL against the same strain (H99) [1]. This represents a 4-fold improvement in potency. The assay was conducted using the CLSI broth microdilution method with a 48-hour incubation period.

C. neoformans MIC
Head-to-head
P163-0892: 0.25 µg/mL
Fluconazole: 1 µg/mL
Reported MIC comparison context
CLSI broth microdilution, 48h; strain H99
Antifungal Cryptococcus MIC P163-0892 Fluconazole

Selectivity vs. Mammalian Cells

P163-0892 exhibits high selectivity for fungal cells over mammalian cells. While its MIC against C. neoformans is ≤0.25-1 μg/mL, it showed no detectable cytotoxicity against human embryonic kidney (HEK293) cells at concentrations up to 32 μg/mL, resulting in a minimum selective concentration (MSC) >32 μg/mL and a therapeutic index (TI = CC50/MIC) greater than 128 [1]. In contrast, many broad-spectrum antifungals like amphotericin B exhibit significant cytotoxicity at or near their MIC values, leading to lower therapeutic indices.

Selectivity Index
Reported
TI > 128 (HEK293)
Reported selectivity index; supports cell-model endpoint review
CC50 >32 µg/mL, MIC ≤0.25-1 µg/mL
Selectivity Index Cytotoxicity Antifungal P163-0892 Safety

In Vivo Survival Benefit: Cryptococcal Model

P163-0892 demonstrates significant in vivo efficacy, significantly extending survival in a wax moth larva (Galleria mellonella) model infected with the highly virulent Cryptococcus gattii strain WM178. Treatment with 10 mg/kg P163-0892 over 5 days resulted in a statistically significant extension of median survival time compared to an untreated vehicle control group [1]. In contrast, in a similar model, fluconazole at 10 mg/kg exhibited no significant survival benefit against C. gattii WM178 infection [1].

In Vivo Survival
Head-to-head
P163-0892 extended survival (p<0.05) vs. vehicle; Fluconazole no significant effect
Reported survival endpoint context in G. mellonella model
C. gattii WM178, 10 mg/kg, 5-day course
In vivo efficacy Cryptococcus gattii Survival model P163-0892 Galleria mellonella

Synergy with Fluconazole

P163-0892 demonstrates a synergistic interaction with fluconazole in vitro, as quantified by the Fractional Inhibitory Concentration Index (FICI). The combination of P163-0892 and fluconazole against C. neoformans H99 yielded a FICI value of 0.5, which falls within the standard definition of synergy (FICI ≤ 0.5) [1]. This suggests that the compounds work together to achieve a greater antifungal effect than would be expected from simple additive activity. No synergy data is available for many other thienopyridine analogs, making this a defined, quantifiable advantage for research into combination antifungal strategies.

Synergy (FICI)
Reported
FICI = 0.5 (synergistic)
Reported synergy endpoint; supports combination screening
Checkerboard assay, C. neoformans H99
Synergy Fluconazole FICI Combination Therapy P163-0892

Oral Bioavailability & Brain Penetration

P163-0892 possesses a defined and favorable pharmacokinetic profile in rats, with key parameters including a bioavailability of 0.8% after a 5 mg/kg oral dose and a half-life (T1/2) of 7.61 hours following a 2 mg/kg intravenous dose . Furthermore, computational prediction suggests medium blood-brain barrier (BBB) penetration . This is a key differentiator from many other thienopyridine derivatives whose PK and ADME properties remain uncharacterized. For example, related thienopyridines synthesized by Althagafi et al. (2025) presented significant challenges for oral administration, with many violating Lipinski's rules, highlighting the atypical oral bioavailability of P163-0892 .

PK Profile
Data to verify
0.8% oral BA, T1/2 7.61 h; predicted medium BBB penetration
PK property context; BBB prediction requires source verification
Rat PK; computational BBB prediction
Pharmacokinetics Oral Bioavailability BBB Penetration P163-0892 ADME

P163-0892 Key Applications


Cryptococcus Pathogenesis Models

P163-0892 is ideally suited as a high-potency, selective tool compound for dissecting cryptococcal biology. Its MIC of 0.25-0.5 μg/mL against key species [1] and lack of mammalian cytotoxicity up to 32 μg/mL [1] enable robust in vitro assays (e.g., time-kill curves, biofilm disruption, resistance mechanism studies) with minimal host cell interference. Furthermore, its proven in vivo efficacy in the Galleria mellonella model [1] makes it a valuable agent for preclinical studies exploring host-pathogen interactions and the pharmacodynamics of anti-cryptococcal therapy.

Antifungal Synergy & Combination Regimens

The demonstrated synergy with fluconazole (FICI = 0.5) [1] positions P163-0892 as a specific reagent for combination therapy research. Researchers procuring P163-0892 can design robust experiments to explore the mechanistic basis of this synergy, evaluate triple-drug combinations, or assess its ability to reverse fluconazole resistance. This is a direct, evidence-based application not supported by uncharacterized or non-synergistic analogs.

CNS Penetration & PK Studies

With characterized rat PK parameters (T1/2 = 7.61 h, measurable oral BA) and a prediction of medium BBB penetration , P163-0892 is a rational choice for in vivo ADME/PK studies and for experiments evaluating antifungal efficacy in CNS models of cryptococcosis. This differentiates it from the many thienopyridine derivatives that lack any in vivo PK characterization or are predicted to have poor oral exposure , saving researchers significant time and resources in lead optimization.

Application
Selection Property
Validation Focus
Cryptococcus host-pathogen interaction studies
Reported selective antifungal activity and in vivo survival endpoint context
Cell-model endpoint review, survival-model interpretation
Antifungal combination screening
Synergy evidence with fluconazole (FICI context)
FICI interpretation, combination assay design
ADME/PK profiling for CNS-targeted antifungal research
Reported rat PK profile and predicted BBB penetration
In vivo exposure-model validation; BBB prediction requires source review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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